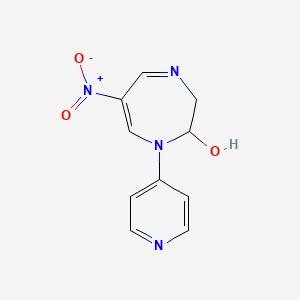

6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol derivatives involves nitrating 2,3-dihydro-1H-1,4-diazepinium salts at the 6-position, which can then be reduced to 6-aminodihydrodiazepines (Gorringe, Lloyd, & Marshall, 1970). Additionally, N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine has been converted into a nitronate via a retro-Henry reaction, followed by either Michael reaction with acrylic derivatives or Mannich reaction with different amines, leading to the synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines (Martinelli, Gugliotta, & Tei, 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one, has been solved, revealing a nonplanar molecule due to the presence of a seven-membered diazepin-2-one moiety, which introduces a certain degree of torsion in the adjacent pyridine ring (Alonso et al., 2020).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to form stable anils and conversion into diazonium salts, which can be used for further chemical modifications (Gorringe, Lloyd, & Marshall, 1970).

Physical Properties Analysis

The crystal structure of related compounds, such as 1,9-dimethyl-4,5-dihydro-6H-pyrido[3’,2’:4,5]thieno[2,3-f]pyrrolo[l,2-a][1,4]diazepin-6-one, has been determined, revealing details about the conformation and packing in the solid state, which can provide insights into the physical properties of 6-nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol (Pesyan, 2010).

科学的研究の応用

Catalytic Activity and Ligand Behavior

Nickel(II) complexes of sterically modified linear N4 ligands, including those structurally related to the diazepin-2-ol compounds, have been shown to catalyze the oxidation of cyclohexane with notable alcohol selectivity. These complexes demonstrate how modifications in the pyridyl and diazepane rings can influence catalytic efficiency and selectivity, underlining the importance of ligand design in transition metal catalysis (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Synthetic Utility

Compounds in the diazepin-2-ol family serve as key intermediates in organic synthesis. For instance, diazepines can be synthesized from nitropyridine derivatives and tributylphosphine under mild conditions, showcasing their utility in ring expansion reactions and the synthesis of complex heterocyclic structures (Ulfa, Okamoto, & Satake, 2014).

Biological Investigations

While excluding drug use, dosage, and side effects as per the requirements, it is worth mentioning that structurally related compounds have been investigated for their biological activities. For example, derivatives of the diazepinone ring system have been explored for their inhibitory activity against secretory phospholipase A2, demonstrating anti-inflammatory potential (Thimmegowda et al., 2007).

特性

IUPAC Name |

6-nitro-1-pyridin-4-yl-2,3-dihydro-1,4-diazepin-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-10-6-12-5-9(14(16)17)7-13(10)8-1-3-11-4-2-8/h1-5,7,10,15H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROZOAUDWYAQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C=C(C=N1)[N+](=O)[O-])C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1-(4-pyridinyl)-2,3-dihydro-1H-1,4-diazepin-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)

![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5571324.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)